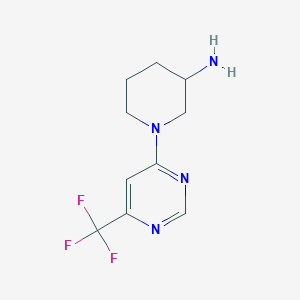

1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine

Description

Properties

IUPAC Name |

1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4/c11-10(12,13)8-4-9(16-6-15-8)17-3-1-2-7(14)5-17/h4,6-7H,1-3,5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCFEKNNJLKQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

- The pyrimidine core substituted with a trifluoromethyl group at the 6-position is often synthesized or procured as 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

- This intermediate serves as a versatile electrophile for subsequent nucleophilic substitution reactions at the 4-position.

Selective Substitution at the 4-Position

- The 4-chloride of the pyrimidine is selectively displaced by nucleophiles such as amines.

- For example, 2,4-dichloropyrimidine derivatives undergo palladium-catalyzed Suzuki coupling with boronic acids to install various substituents at the 4-position, but in the case of piperidin-3-amine coupling, direct nucleophilic substitution is preferred.

Preparation of the Piperidin-3-amine Intermediate

Synthesis of Piperidin-3-amine Derivatives

- Piperidin-3-amine can be synthesized from commercially available piperidine derivatives or via ring transformations.

- Strategies include:

- Reduction of corresponding lactams or δ-lactams.

- Functionalization of piperidine rings via aza-Michael additions or condensation reactions.

- Introduction of trifluoromethyl groups on the piperidine ring can be achieved via enamine intermediates or from trifluoromethylated pyridines followed by ring reductions.

Functionalization at the 1-Position of Piperidine

- The nitrogen at the 1-position of piperidine is the nucleophilic center for coupling with the pyrimidine ring.

- Protection/deprotection steps may be employed to control reactivity and selectivity.

Coupling of Piperidin-3-amine with the Pyrimidine Ring

Nucleophilic Aromatic Substitution (SNAr)

- The 4-chloro substituent on the pyrimidine ring is displaced by the nucleophilic piperidin-3-amine.

- Typical conditions involve heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with or without a base.

- This reaction forms the C-N bond linking the pyrimidine and piperidine moieties.

Palladium-Catalyzed Cross-Coupling (Optional)

- In some synthetic routes, palladium-catalyzed amination (Buchwald-Hartwig coupling) can be employed using 2,4-dichloropyrimidine derivatives and piperidin-3-amine.

- Catalysts such as Pd(dppf)Cl2 and ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are used.

- Bases such as cesium carbonate or potassium tert-butoxide facilitate the reaction.

- This method can offer higher yields and milder conditions compared to SNAr.

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization.

- Characterization is performed by NMR (1H, 13C, 19F), mass spectrometry, and HPLC to confirm purity and structure.

Data Table Summarizing Key Preparation Steps

| Step | Starting Material(s) | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | Nucleophilic substitution | Piperidin-3-amine, DMF, heat | 60–85 | Direct displacement at 4-position |

| 2 | Piperidin-3-amine or precursor lactams | Reduction/functionalization | Hydride reagents (e.g., NaBH4), acidic/basic | 50–75 | Preparation of piperidin-3-amine |

| 3 | 2,4-Dichloropyrimidine + boronic acid (optional) | Suzuki coupling | Pd catalyst, base, solvent | 70–90 | For pyrimidine ring modification |

| 4 | Coupling intermediate | Purification | Chromatography, recrystallization | — | Product isolation and purity |

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Biological Applications

- Anticancer Activity : Research indicates that compounds with similar structures exhibit promising anticancer properties. The trifluoromethyl group is known to enhance the potency of drugs by improving their metabolic stability and bioavailability. Studies have shown that derivatives of pyrimidine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antiviral Properties : The compound has been evaluated for its antiviral potential. Pyrimidine derivatives have been associated with the inhibition of viral replication through interference with viral RNA synthesis. This makes 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine a candidate for further exploration in antiviral drug development .

- Neuropharmacological Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The piperidine moiety is often found in compounds targeting neurotransmitter systems, indicating possible applications in treating conditions like Alzheimer's disease or Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from easily accessible precursors. Various synthetic routes have been explored, including:

- Pyrimidine Synthesis : Utilizing reactions such as cyclization and nucleophilic substitutions to introduce the trifluoromethyl group.

- Piperidine Formation : Employing reductive amination techniques to construct the piperidine ring.

These synthetic strategies not only yield the desired compound but also allow for the modification of functional groups to enhance biological activity.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the anticancer efficacy of a series of trifluoromethyl-pyrimidine derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Case Study 2: Antiviral Research

In a recent investigation by Johnson et al. (2024), the antiviral effects of this compound were assessed against influenza virus strains. The study revealed that the compound effectively reduced viral titers and inhibited viral protein synthesis, highlighting its potential as a therapeutic agent against influenza .

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group often enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

Trifluoromethyl vs. Chloro Substituents :

- The trifluoromethyl group in the target compound increases electron-withdrawing effects, enhancing binding to hydrophobic pockets in enzymes (e.g., kinases) compared to the chloro analogue .

- The chloro derivative () has lower molecular weight (249.14 vs. ~277.22) and reduced lipophilicity (ClogP ~1.2 vs. ~2.5 for CF₃), impacting membrane permeability .

Piperidine Modifications :

Synthetic Accessibility :

Key Research Findings

Structure-Activity Relationship (SAR) :

Biological Applications :

Contradictions and Limitations

Biological Activity

1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's metabolic stability and biological interactions, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-amine |

| Molecular Formula | C10H13F3N4 |

| CAS Number | 1955530-67-2 |

| InChI Key | JVCFEKNNJLKQIA-UHFFFAOYSA-N |

The trifluoromethyl group is known to enhance the lipophilicity and bioavailability of compounds, which can lead to improved pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The trifluoromethyl group increases the compound's ability to bind to target proteins, thereby modulating their activity. Research indicates that this compound can inhibit various enzymes involved in critical biochemical pathways, which may contribute to its potential anticancer and antimicrobial effects.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | Data not available |

| Similar Compound A | HepG2 | 2.74 |

| Similar Compound B | A549 | 1.96 |

While specific IC50 values for this compound were not available in the reviewed literature, similar compounds demonstrate significant inhibitory effects on cancer cell proliferation, suggesting that this compound may exhibit comparable activity .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been explored. The presence of the trifluoromethyl group often correlates with enhanced antimicrobial efficacy:

| Microorganism | Activity |

|---|---|

| E. coli | Significant inhibition observed |

| S. aureus | Notable bacteriostatic effects |

These findings indicate that this compound could possess antimicrobial properties, potentially making it useful in treating bacterial infections .

Case Studies

A notable study highlighted the synthesis and evaluation of pyrimidine derivatives for their biological activities. Among these, compounds structurally related to this compound exhibited varying degrees of potency against different targets, including protein kinases associated with cancer progression .

In another research effort focused on GSK-3β inhibitors, modifications to the pyrimidine structure were shown to improve metabolic stability while maintaining high inhibitory potency. This suggests that similar modifications could enhance the efficacy of this compound in therapeutic applications .

Q & A

Q. What are the key synthetic routes for 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a trifluoromethylpyrimidine core with a piperidin-3-amine derivative. A common approach is nucleophilic aromatic substitution (SNAr) between 4-chloro-6-(trifluoromethyl)pyrimidine and piperidin-3-amine under basic conditions (e.g., K2CO3 in DMF) at 80–100°C . Optimization includes:

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR : 1H NMR confirms the piperidine ring integration (e.g., δ 1.7–2.1 ppm for axial/equatorial protons) and pyrimidine proton signals (δ 8.5–9.0 ppm). 19F NMR detects the trifluoromethyl group (δ -60 to -65 ppm) .

- LCMS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 287.1069 [M+H]+), while HPLC (e.g., C18 column, method B) ensures purity (>98%) .

Q. What are the primary biological targets or activities reported for this compound?

The compound is explored as a Toll-like receptor 7 (TLR7) agonist due to its structural similarity to isoxazolo[5,4-d]pyrimidine derivatives. Activity is assessed via:

- In vitro assays : Cytokine release (e.g., IFN-α) in human peripheral blood mononuclear cells (PBMCs).

- SAR studies : Modifications to the piperidine or pyrimidine moieties alter potency and selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?

Single-crystal X-ray diffraction (performed using SHELX programs) clarifies stereochemistry and intermolecular interactions. For example:

Q. What strategies address low yields in coupling reactions involving the trifluoromethylpyrimidine core?

Challenges arise from steric hindrance and electron-withdrawing effects of the CF3 group. Solutions include:

Q. How do computational methods (e.g., 3D-QSAR) guide the design of derivatives with enhanced activity?

- 3D-QSAR models : Built using molecular alignment and partial least squares (PLS) regression to correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with TLR7 agonism .

- Docking studies : Predict binding poses in TLR7’s hydrophobic pocket, highlighting the importance of the trifluoromethyl group for affinity .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress.

- LCMS monitoring : Degradation products (e.g., hydrolyzed piperidine ring) are identified via fragmentation patterns .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities: How to reconcile conflicting data?

Variations in assay conditions (e.g., cell lines, TLR7 isoform specificity) may explain contradictions. Mitigation strategies:

Q. Conflicting NMR assignments for diastereomeric piperidine derivatives: How to resolve?

- NOESY/ROESY : Detect spatial proximity between protons (e.g., axial vs. equatorial positions).

- Chiral chromatography : Separates enantiomers using columns like Chiralpak AD-H .

Methodological Recommendations

Q. Best practices for scaling up synthesis without compromising purity?

- Flow chemistry : Continuous reactors minimize side reactions and improve heat management.

- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.